molecular formula C9H16IN3O B8733881 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide

3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide

Cat. No.: B8733881
M. Wt: 309.15 g/mol
InChI Key: ZJXUOHCOTPZEIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes an imidazolium core with an isopropyl(methyl)carbamoyl group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with isopropyl(methyl)carbamoyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium N-oxides, while reduction can produce imidazolium hydrides .

Scientific Research Applications

3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions. Its unique structure allows it to facilitate these reactions efficiently.

    Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its imidazolium core can interact with biological molecules, making it a valuable tool in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent. The compound’s ability to disrupt cellular processes makes it a promising candidate for drug development.

    Industry: In industrial applications, it is used as an ionic liquid in various processes, including electrochemical applications and as a solvent for chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in the inhibition or activation of specific pathways, depending on the context of the interaction .

Comparison with Similar Compounds

Similar compounds to 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide include other imidazolium salts such as 1-ethyl-3-methylimidazolium iodide and 1-propyl-3-methylimidazolium iodide. These compounds share the imidazolium core but differ in the substituents attached to the nitrogen atoms. The unique isopropyl(methyl)carbamoyl group in this compound provides distinct properties, such as enhanced solubility and reactivity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H16IN3O

Molecular Weight

309.15 g/mol

IUPAC Name

N,3-dimethyl-N-propan-2-ylimidazol-3-ium-1-carboxamide;iodide

InChI

InChI=1S/C9H16N3O.HI/c1-8(2)11(4)9(13)12-6-5-10(3)7-12;/h5-8H,1-4H3;1H/q+1;/p-1

InChI Key

ZJXUOHCOTPZEIL-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C)C(=O)N1C=C[N+](=C1)C.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask was added N-isopropyl-N-methyl-1H-imidazole-1-carboxamide (0.550 g, 3.29 mmol), acetonitrile (29 mL, 3.29 mmol), iodomethane (0.817 mL, 13.16 mmol). The resulting solution was stirred at room temperature overnight. The solvent was removed under vacuum to afford 1-(isopropyl(methyl)carbamoyl)3-methyl-1H-imidazol-3-ium iodide.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
0.817 mL
Type
reactant
Reaction Step One

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